

Part 1: Chemical Identity & Physicochemical Properties[1]

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Compound of Interest

Compound Name: *cis-3-Hexenyl trans-2-hexenoate*

CAS No.: 53398-87-1

Cat. No.: B137138

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cis-3-Hexenyl trans-2-hexenoate represents a structural convergence of two distinct GLV classes: the "leaf alcohol" (*cis*-3-hexenol) and the oxidized derivative of "leaf aldehyde" (*trans*-2-hexenoic acid).

Table 1: Physicochemical Profile

Property	Specification
IUPAC Name	(Z)-Hex-3-enyl (E)-hex-2-enoate
CAS Number	53398-87-1
Molecular Formula	C ₁₂ H ₂₀ O ₂
Molecular Weight	196.29 g/mol
LogP (o/w)	~4.31 (High lipophilicity)
Boiling Point	114–115 °C @ 15 mmHg
Odor Descriptors	Green, fruity-pear, waxy, tropical, tea-like, artichoke nuances
Isomeric Purity	Critical; cis/cis or trans/trans isomers possess distinct, often inferior, sensory profiles. [1] [2]

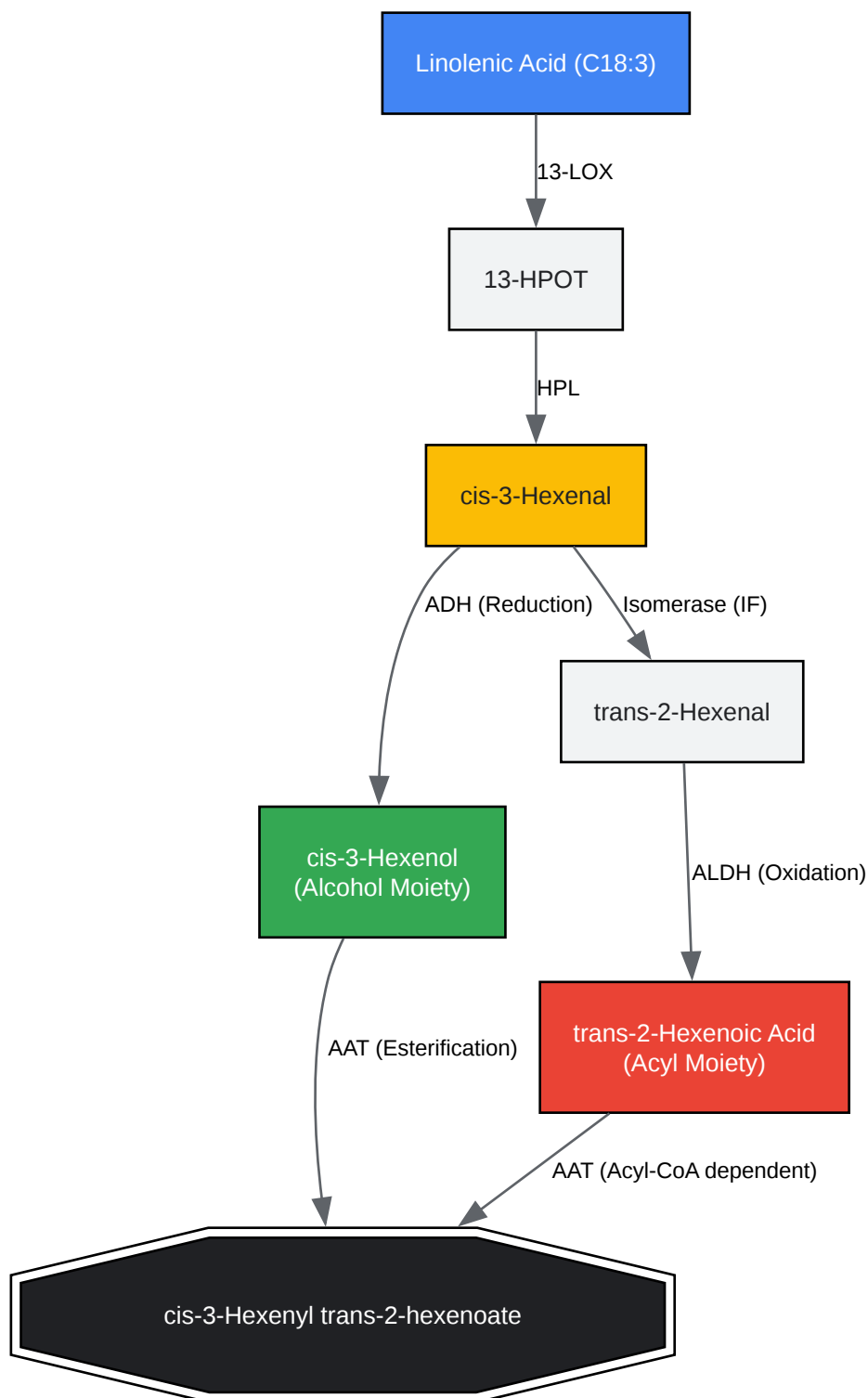
Part 2: Biosynthetic Mechanistics (The "How")

Expertise & Causality: The formation of **cis-3-hexenyl trans-2-hexenoate** is not a random esterification; it is a regulated downstream event of the Lipoxygenase (LOX) pathway. Understanding this pathway is essential for manipulating fruit aroma in agricultural or biotechnological settings.

- Fatty Acid Cascade: The precursor is
-linolenic acid (C18:3), released from membrane lipids.
- Hydroperoxidation: 13-LOX oxidizes linolenic acid to 13-hydroperoxyoctadecatrienoic acid (13-HPOT).
- Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into cis-3-hexenal (the unstable "green" aldehyde) and 12-oxo-cis-9-dodecenoic acid.
- Divergence (The Critical Step):
 - Branch A (Alcohol Formation): cis-3-Hexenal is reduced by Alcohol Dehydrogenase (ADH) to cis-3-Hexenol.

- Branch B (Acyl Formation): cis-3-Hexenal isomerizes to trans-2-hexenal (via Isomerase), which is then oxidized to trans-2-Hexenoic Acid.
- Esterification: Alcohol Acyltransferase (AAT) catalyzes the condensation of the alcohol from Branch A and the CoA-activated acid from Branch B.

Visualization: The Split-LOX Pathway



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Caption: Figure 1. Biosynthetic convergence of reduced and oxidized GLV branches to form the target ester.

Part 3: Analytical Methodology & Validation

Trustworthiness: Detection of this specific isomer requires rigorous separation from its cis-3-hexenoate isomer. A standard SPME-GC-MS protocol is insufficient without retention index (RI) validation.

Validated SPME-GC-MS Protocol

1. Sample Preparation (Equilibrium Optimization):

- Matrix: 5g Fruit homogenate + 2g NaCl (Salting out effect increases volatility).
- Internal Standard: 2-Octanol or deuterated cis-3-hexenyl acetate (10 μ L of 100 ppm solution). Why: Corrects for fiber variation.

2. Extraction (SPME):

- Fiber: DVB/CAR/PDMS (50/30 μ m). Why: The triple-phase fiber captures the wide polarity range of GLVs.
- Condition: 40°C for 30 min (Headspace).

3. Chromatographic Separation:

- Column: DB-Wax (Polar) or equivalent.
- Rationale: Non-polar columns (DB-5) often co-elute cis and trans ester isomers. A polar phase separates based on the pi-bond geometry.
- Oven Ramp: 40°C (2 min)

5°C/min

240°C.

4. Mass Spectral Verification (Self-Validating Step):

- Do not rely solely on Library Match >90%.

- Diagnostic Ions: Look for m/z 82 (cyclohexene ring fragment characteristic of GLVs) and m/z 97 (acylium ion).
- Retention Index (RI) Check: On DB-Wax, **cis-3-hexenyl trans-2-hexenoate** elutes significantly later than cis-3-hexenyl acetate. Target RI approx: 1750-1800 (variable by exact column phase).

Part 4: Experimental Protocol: Synthesis of Reference Standard

For researchers requiring high-purity standards (often unavailable commercially in isomeric purity >98%), the Steglich Esterification is the gold standard.

Objective: Synthesize (Z)-3-hexenyl (E)-2-hexenoate.

Reagents:

- (E)-2-Hexenoic acid (1.0 equiv)[2]
- (Z)-3-Hexenol (1.1 equiv)
- DCC (Dicyclohexylcarbodiimide) (1.1 equiv) - Coupling Agent[2]
- DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst[2]
- Dichloromethane (DCM) - Solvent

Step-by-Step Workflow:

- Dissolution: Dissolve (E)-2-hexenoic acid (10 mmol) in 20 mL anhydrous DCM under Nitrogen atmosphere.
- Activation: Add DMAP (1 mmol) and (Z)-3-hexenol (11 mmol). Stir at 0°C.
- Coupling: Add DCC (11 mmol) dissolved in DCM dropwise over 10 minutes.
 - Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately. This confirms the reaction progress.

- Reaction: Allow to warm to room temperature and stir for 3–12 hours.
- Workup: Filter off the DCU precipitate. Wash filtrate with 0.5N HCl (removes DMAP), then saturated NaHCO₃ (removes unreacted acid), then Brine.
- Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane:Ethyl Acetate 95:5).

Visualization: Synthesis Workflow



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Caption: Figure 2.[1] Steglich esterification workflow for high-purity standard generation.

Part 5: Sensory Perception & Application[5]

Odor Activity Value (OAV): The importance of **cis-3-hexenyl trans-2-hexenoate** lies in its low odor threshold relative to its concentration.

- Threshold: ~70–100 ppb (in water).
- Character: Unlike the "sharp" green of cis-3-hexenal, this ester provides the "body" of the fruit aroma—described as "waxy," "pear-skin," and "tropical."
- Application: In drug development (flavor masking), it is used to mask metallic notes of APIs by providing a lingering, natural mouthfeel that simpler esters (like ethyl butyrate) cannot achieve.

References

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